Computed Lipophilicity (XLogP3) Positioning Between Polar Methyl and Lipophilic Phenyl Analogs
The target compound exhibits a computed XLogP3 of -0.6 [1], reflecting moderate lipophilicity conferred by the cyclobutyl group. In contrast, the N1-methyl analog (CAS 785774-47-2) has a predicted XLogP of approximately -1.1 , while the N1-phenyl analog (CAS 886361-75-7) shows a predicted XLogP of approximately 1.2 . This positions the cyclobutyl derivative in a favorable intermediate range for balancing aqueous solubility and passive membrane permeability, critical for oral bioavailability and CNS drug design.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.6 |
| Comparator Or Baseline | (1-methyl-1H-1,2,3-triazol-4-yl)methanamine: XLogP3 ≈ -1.1; (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine: XLogP3 ≈ 1.2 |
| Quantified Difference | Target is 0.5 log units more lipophilic than methyl analog; 1.8 log units less lipophilic than phenyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem/ChemSpider predictions) |
Why This Matters
Maintaining lipophilicity within an optimal range (typically 0–3 for CNS targets) is essential for achieving sufficient target engagement without triggering poor solubility or off-target binding, giving the cyclobutyl derivative a preferred starting point for lead optimization.
- [1] PubChem Compound Summary for CID 84649674, (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine, Computed Properties section. View Source
